molecular formula C13H18BFO3 B13664397 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B13664397
M. Wt: 252.09 g/mol
InChI Key: BKFBBTBSJDUKSZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester moiety. Boronic acid derivatives are widely used in various chemical reactions, particularly in carbon-carbon coupling reactions, due to their stability and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a two-step substitution reactionThe reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the reactions are carried out under inert gas conditions to prevent oxidation .

Chemical Reactions Analysis

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted aromatic compounds.

Scientific Research Applications

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of polymers and other materials that require precise chemical modifications

Mechanism of Action

The mechanism by which 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, allowing it to act as a molecular scaffold in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the aromatic ring .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:

The uniqueness of this compound lies in its combination of a boronic acid pinacol ester with a fluorine and methyl-substituted aromatic ring, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.

Properties

Molecular Formula

C13H18BFO3

Molecular Weight

252.09 g/mol

IUPAC Name

2-fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3

InChI Key

BKFBBTBSJDUKSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)C

Origin of Product

United States

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